

Application Notes and Protocols for Euglycemic Clamp Studies with AZD6730 Administration

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Compound of Interest

Compound Name: **AZD6370**

Cat. No.: **B1666226**

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Introduction

AZD6370 is a potent and selective glucokinase activator (GKA) that has been investigated for its potential as a therapeutic agent in the management of type 2 diabetes mellitus.^[1]

Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β -cells and the liver.^[2] In the pancreas, GK is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen synthesis and glucose uptake.^[3] **AZD6370** enhances the activity of glucokinase, leading to a dual mechanism of action: increased insulin secretion from the pancreas and enhanced glucose uptake and utilization in the liver.^[4]

The hyperinsulinemic-euglycemic clamp is the gold-standard technique for assessing insulin sensitivity and the pharmacodynamic effects of glucose-lowering agents.^[5] This technique allows for the quantification of insulin-mediated glucose disposal under steady-state conditions. When combined with the administration of a GKA like **AZD6370**, the euglycemic clamp is a powerful tool to elucidate the drug's effect on insulin secretion and whole-body glucose utilization.^[6]

These application notes provide a comprehensive overview and detailed protocols for conducting euglycemic clamp studies with the oral administration of **AZD6370**.

Data Presentation

The following tables summarize the expected pharmacodynamic and pharmacokinetic parameters of **AZD6370** based on clinical studies. Note that while studies have reported dose-dependent effects, specific mean values for Glucose Infusion Rate (GIR) and serum insulin at each dose level are not consistently available in publicly accessible literature. The tables reflect the qualitative and semi-quantitative findings.

Table 1: Pharmacodynamic Effects of a Single Oral Dose of **AZD6370** during Euglycemic Clamp in Healthy Volunteers[6]

AZD6370 Dose	Glucose Infusion Rate (GIR)	Serum Insulin Levels	Pancreatic β -cell Effect	Extra-pancreatic (Hepatic) Effect
Placebo	Baseline	Baseline	Minimal	Baseline
10 - 80 mg	Dose-dependent increase	Dose-dependent increase	Increased glucose-stimulated insulin secretion	Increased glucose utilization
> 80 mg	Further dose-dependent increase	Further dose-dependent increase	Sustained increase in insulin secretion	Significant increase in glucose utilization

Note: **AZD6370** at 50 and 80 mg doses showed a greater effect on GIR than subcutaneous short-acting insulin (4 U), despite similar peripheral serum insulin levels, suggesting a significant extra-pancreatic (hepatic) action.[6]

Table 2: Pharmacodynamic Effects of a Single Oral Dose of **AZD6370** in Patients with Type 2 Diabetes[1]

AZD6370 Dose	Change in Plasma Glucose (vs. Placebo)	Insulin Secretion
Placebo	Baseline	Baseline
20 mg	Reduction	Increased
60 mg	Dose-dependent reduction (up to 30%, $p<0.001$)	Dose-dependent increase
180 mg	Further dose-dependent reduction (up to 30%, $p<0.001$)	Further dose-dependent increase

Table 3: Pharmacokinetic Profile of a Single Oral Dose of **AZD6370**

Parameter	Value	Description
Time to Maximum Concentration (T _{max})	Rapid	AZD6370 is quickly absorbed following oral administration.
Plasma Concentration	Proportional to dose	The amount of drug in the blood increases proportionally with the administered dose. ^[6]
Elimination	Rapid	The drug is cleared from the body relatively quickly. ^[6]
Effect of Food	Not significant	The pharmacokinetics of AZD6370 are not significantly affected by food intake. ^[1]

Experimental Protocols

Protocol 1: Euglycemic Clamp with Single Oral Dose of AZD6370 in Healthy Volunteers

Objective: To assess the pharmacodynamic effects (insulin secretion and glucose utilization) of single ascending oral doses of **AZD6370**.

Materials:

- **AZD6370** (e.g., 10 mg, 50 mg, 80 mg, and higher doses) and placebo capsules/suspension.
- 20% dextrose solution.
- Sterile saline (0.9% NaCl).
- Infusion pumps.
- Intravenous catheters.
- Blood glucose monitoring device (e.g., YSI STAT 2300).
- Blood collection tubes (for insulin, C-peptide, and **AZD6370** plasma concentration analysis).
- Heated hand box for arterialized venous blood sampling.

Procedure:

- Subject Preparation: Subjects should fast overnight for at least 10 hours. Two intravenous catheters are inserted, one in an antecubital vein for infusions (dextrose and saline) and another in a contralateral dorsal hand vein for blood sampling. The sampling hand is placed in a heated box (~55-60°C) to ensure arterialization of the venous blood.
- Baseline Period (t = -60 to 0 min):
 - Collect baseline blood samples for plasma glucose, serum insulin, and C-peptide.
 - Maintain euglycemia (target plasma glucose ~90 mg/dL or 5.0 mmol/L) with a variable infusion of 20% dextrose if necessary.
- Drug Administration (t = 0 min):
 - Administer a single oral dose of **AZD6370** or placebo with a standardized volume of water.
- Euglycemic Clamp Period (t = 0 to 240 min, or as determined by drug pharmacokinetics):
 - Initiate the euglycemic clamp immediately after drug administration.
 - Measure plasma glucose every 5-10 minutes.

- Adjust the infusion rate of the 20% dextrose solution to maintain the plasma glucose at the target euglycemic level.
- Collect blood samples for serum insulin, C-peptide, and **AZD6370** plasma concentration at regular intervals (e.g., every 30 minutes).
- Data Analysis:
 - Calculate the Glucose Infusion Rate (GIR) required to maintain euglycemia. The GIR is a measure of whole-body glucose uptake.
 - Analyze serum insulin and C-peptide concentrations to assess pancreatic β-cell response.
 - Correlate **AZD6370** plasma concentrations with GIR and insulin levels.

Protocol 2: Euglycemic Clamp with Single Oral Dose of AZD6370 in Patients with Type 2 Diabetes

Objective: To evaluate the glucose-lowering efficacy and effect on insulin secretion of single oral doses of **AZD6370** in individuals with type 2 diabetes.

Materials:

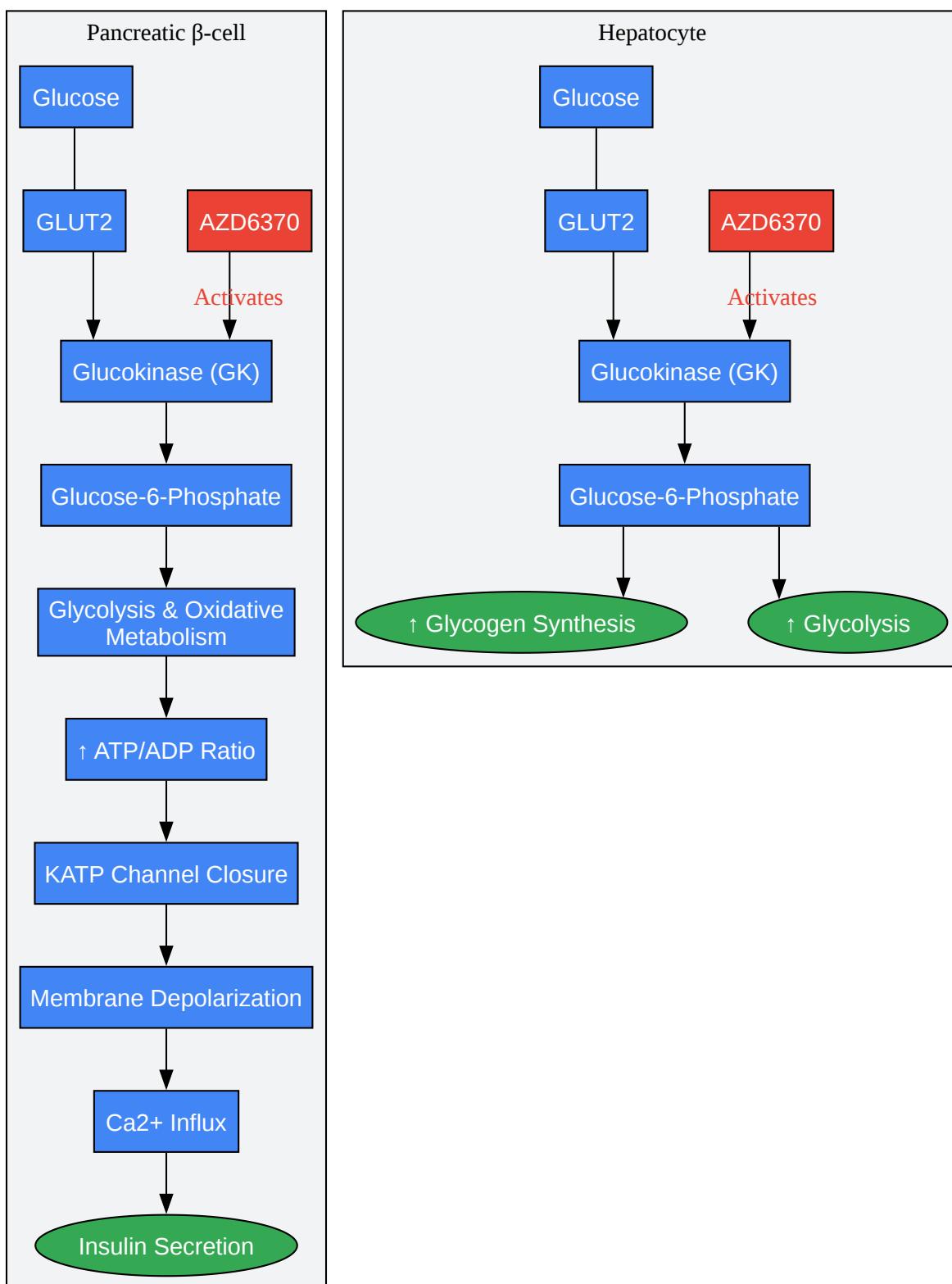
- Same as Protocol 1, with doses relevant to the patient population (e.g., 20 mg, 60 mg, 180 mg).[\[1\]](#)

Procedure:

- Subject Preparation: Similar to Protocol 1, with careful management of any pre-existing diabetes medications (e.g., washout period for metformin). Subjects fast overnight.
- Baseline and Drug Administration: As described in Protocol 1.
- Euglycemic Clamp Period: The duration and sampling schedule may be adjusted based on the study's primary endpoints. The clamp procedure itself follows the same principles as in Protocol 1.
- Data Analysis:

- Primary endpoints would include the reduction in plasma glucose from baseline and the GIR needed to maintain euglycemia.
- Assessment of insulin and C-peptide levels will provide insight into the drug's effect on β -cell function in a diabetic state.

Mandatory Visualizations

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Caption: **AZD6370** signaling pathway in pancreas and liver.



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Caption: Experimental workflow for euglycemic clamp with **AZD6370**.

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